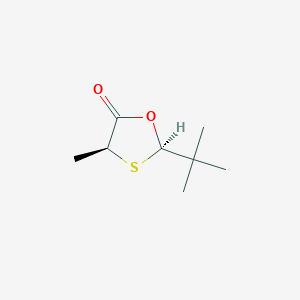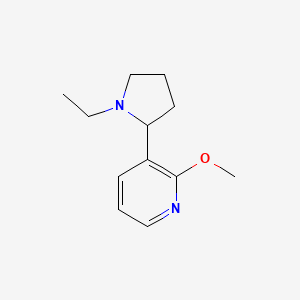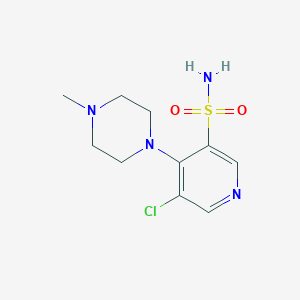![molecular formula C11H10ClIN2O3 B11824749 Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
准备方法
合成路线和反应条件
4-氯-2-碘-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯的合成通常涉及多个步骤,从容易获得的起始材料开始。一种常见的方法是卤化吡咯并[2,3-b]吡啶衍生物,然后进行酯化和甲基化反应。反应条件通常需要使用特定的催化剂和溶剂才能获得高收率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应,并优化条件以确保一致性和效率。连续流反应器和自动化系统的使用可以进一步提高合成的可扩展性和可重复性。
化学反应分析
反应类型
4-氯-2-碘-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯可以进行各种化学反应,包括:
取代反应: 卤素原子(氯和碘)可以使用合适的试剂被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原以产生不同的衍生物。
偶联反应: 它可以参与偶联反应,例如 Suzuki-Miyaura 偶联,形成更复杂的分子。
常用试剂和条件
取代反应: 碘化钠 (NaI) 或氟化钾 (KF) 等试剂可用于卤素交换反应。
氧化和还原: 通常使用高锰酸钾 (KMnO4) 等氧化剂或氢化铝锂 (LiAlH4) 等还原剂。
偶联反应: 通常在 Suzuki-Miyaura 偶联反应中使用钯催化剂和硼酸。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,取代反应可以产生各种卤代衍生物,而偶联反应可以产生更复杂的芳香族化合物。
科学研究应用
4-氯-2-碘-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯具有多种科学研究应用:
药物化学: 它被用作合成潜在药物的构建块,特别是那些靶向特定酶或受体的药物。
材料科学: 该化合物的独特结构使其适合开发具有特定电子或光学性质的新型材料。
生物学研究: 它可以用作生物测定中的探针或配体,以研究蛋白质-配体相互作用和其他生化过程。
作用机制
4-氯-2-碘-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定酶或受体结合而起作用,从而调节其活性。所涉及的分子靶标和途径可能有所不同,但通常包括与关键蛋白质或核酸的相互作用。
相似化合物的比较
类似化合物
- 4-氯-2-溴-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯
- 4-氯-2-氟-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯
- 4-氯-2-碘-1-(乙氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯
独特性
4-氯-2-碘-1-(甲氧基甲基)-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯的独特性在于同时存在氯原子和碘原子,这会显着影响其反应性和与其他分子的相互作用。这种双卤化提供了用于进一步化学修饰和应用的多功能平台。
属性
分子式 |
C11H10ClIN2O3 |
|---|---|
分子量 |
380.56 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-iodo-1-(methoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10ClIN2O3/c1-17-5-15-8(13)3-6-9(12)7(11(16)18-2)4-14-10(6)15/h3-4H,5H2,1-2H3 |
InChI 键 |
BFLIZXOJMLSREU-UHFFFAOYSA-N |
规范 SMILES |
COCN1C(=CC2=C(C(=CN=C21)C(=O)OC)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)


![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)



